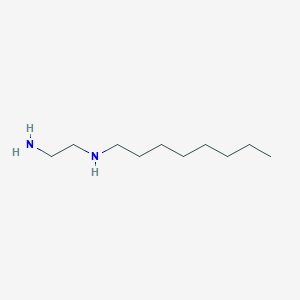

N1-octylethane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-octylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-2-3-4-5-6-7-9-12-10-8-11/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPUPJKKYXJFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400125 | |

| Record name | N1-octylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40510-21-2 | |

| Record name | N1-octylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Context of 1,2 Diamines in Contemporary Chemical Research

The 1,2-diamine motif, characterized by two amino groups attached to adjacent carbon atoms, is a ubiquitous and vital structural unit in chemistry. nih.govnih.gov These compounds are not only found in a wide array of biologically active natural products and significant pharmaceutical agents but are also pivotal in synthetic chemistry. nih.govnih.gov Chiral 1,2-diamines, for instance, are extensively utilized as controlling agents in asymmetric synthesis and catalysis. nih.gov

The significance of 1,2-diamines stems from their versatile chemical reactivity and coordination capabilities. They can act as bidentate ligands, forming stable chelate complexes with a variety of metal ions. ncert.nic.inbyjus.comlibretexts.org This property is fundamental to their application in coordination chemistry, catalysis, and materials science. The ability of the two nitrogen atoms to coordinate to a central metal atom allows for the precise construction of complex molecular architectures with specific geometries and electronic properties. ncert.nic.inbyjus.com

The synthesis of 1,2-diamines has been a subject of extensive research, with numerous methods developed for their preparation. A common and attractive route is the diamination of alkenes, which involves the addition of two amino groups across a carbon-carbon double bond. nih.gov

Rationale for Research Focus on N1 Octylethane 1,2 Diamine and Its Derivatives

The specific academic interest in N1-octylethane-1,2-diamine arises from the unique combination of a hydrophilic 1,2-diamine headgroup and a lipophilic octyl chain. This amphiphilic nature imparts surfactant-like properties, making it a candidate for studies in self-assembly and interfacial chemistry. The long alkyl chain influences its solubility and interaction with nonpolar environments, a characteristic that is actively being explored in long-chain diamines for various applications. aip.org

Research Findings:

Recent research has highlighted the role of long-chain diamines in inhibiting the growth of certain cancer cells, with their efficacy being related to their hydrophobicity. nih.gov Studies on similar long-chain diamines have also demonstrated their potential as antimicrobial agents. nih.gov

In the realm of materials science, derivatives of this compound have been utilized in the formation of coordination complexes and nanoparticles. For instance, bis(N-octylethylenediamine)zinc(II) nitrate (B79036) has been crystallized and studied, demonstrating the ligand's capacity to form discrete metal-coordinated compounds. mdpi.com Furthermore, a microemulsion system containing bis(N-octylethylenediamine)palladium(II) nitrate has been employed in the synthesis of palladium(0) nanoparticles, suggesting applications in catalysis. researchgate.net

The synthesis of this compound itself has been documented, with one method involving the reaction of ethylenediamine (B42938) with 1-bromooctane (B94149). nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 40510-21-2 |

| Molecular Formula | C10H24N2 |

| Molecular Weight | 172.31 g/mol |

| Boiling Point | 120 °C (at 170 Pa) nih.gov |

This table is interactive. Click on the headers to sort the data.

Scope and Significance of Current and Future Academic Investigations

Direct Synthetic Routes to this compound

Direct synthetic methods for this compound often involve the mono-N-alkylation of ethane-1,2-diamine with an octyl-containing electrophile. A primary challenge in this approach is controlling the degree of alkylation to prevent the formation of the double-alkylated product, N,N'-dioctylethane-1,2-diamine. Researchers have developed various strategies to favor mono-alkylation.

One common method involves the reaction of ethane-1,2-diamine with an octyl halide, such as 1-bromooctane (B94149) or 1-chlorooctane. To enhance selectivity for the mono-alkylated product, a large excess of the diamine is typically used. This statistical control ensures that the electrophile is more likely to react with an unalkylated diamine molecule rather than the already-substituted this compound. The reaction is generally performed in the presence of a base to neutralize the hydrohalic acid byproduct.

Another direct approach is the reaction of ethane-1,2-diamine with octanal (B89490) via reductive amination. This method will be discussed in more detail in section 2.2.1.

Adaptations of Established 1,2-Diamine Synthesis Techniques

Several well-established methods for synthesizing 1,2-diamines can be adapted to produce this compound. These methods offer alternative pathways that can sometimes provide better yields or selectivity.

Reductive amination is a versatile and widely used method for the formation of C-N bonds. In the context of synthesizing this compound, this strategy involves the reaction of ethane-1,2-diamine with octanal. The initial reaction forms a hemiaminal intermediate, which then dehydrates to an imine or enamine. The subsequent reduction of this intermediate in situ yields the desired this compound.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. The choice of reducing agent can influence the reaction conditions and outcomes. For instance, NaBH3CN is stable in mildly acidic conditions, which can be beneficial for promoting imine formation.

To control selectivity and minimize the formation of the N,N'-dialkylated product, the stoichiometry of the reactants is crucial. Using a molar excess of ethane-1,2-diamine relative to octanal favors the formation of the mono-alkylated product.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Yield (%) |

| Ethane-1,2-diamine | Octanal | Sodium borohydride (NaBH4) | Methanol (B129727) | 60-75 |

| Ethane-1,2-diamine | Octanal | Sodium cyanoborohydride (NaBH3CN) | Acetonitrile (B52724)/Acetic Acid | 70-85 |

This table presents typical data for the reductive amination synthesis of N1-alkylated ethane-1,2-diamines and should be considered illustrative for the synthesis of this compound.

The direct diamination of alkenes is a powerful and atom-economical method for the synthesis of 1,2-diamines. While less commonly reported specifically for this compound, the principles can be applied. This would involve the reaction of oct-1-ene with a suitable nitrogen source in the presence of a metal catalyst.

Significant progress has been made in the development of palladium, copper, and iron-catalyzed intermolecular diamination of alkenes. These reactions often require a directing group to control regioselectivity. For the synthesis of this compound, a potential strategy could involve the use of a protected or masked ethane-1,2-diamine derivative that can be added across the double bond of oct-1-ene.

The ring-opening of aziridines with nucleophiles is a classic and efficient method for the synthesis of 1,2-diamines. To synthesize this compound via this route, aziridine (B145994) itself would be reacted with octylamine (B49996). The nucleophilic attack of the octylamine on one of the carbon atoms of the aziridine ring leads to the opening of the three-membered ring and the formation of the desired product.

This reaction is typically catalyzed by an acid, which protonates the aziridine nitrogen, making the ring more susceptible to nucleophilic attack. Lewis acids can also be employed as catalysts. The regioselectivity of the ring-opening can be an issue with substituted aziridines, but for the reaction of unsubstituted aziridine with octylamine, a single product is expected.

| Aziridine | Amine | Catalyst | Solvent | Typical Yield (%) |

| Aziridine | Octylamine | Sc(OTf)3 | Acetonitrile | >90 |

| N-Tosylaziridine | Octylamine | BF3·OEt2 | Dichloromethane | 85-95 |

This table illustrates the general conditions for the ring-opening of aziridines with amines and should be considered as a potential pathway for the synthesis of this compound.

This approach involves starting with the ethane-1,2-diamine core and selectively functionalizing one of the nitrogen atoms. A common strategy is the use of a protecting group to differentiate the two amino groups. For instance, one of the amino groups can be protected as a carbamate (B1207046) or an amide. The remaining free amino group can then be alkylated with an octyl halide. Subsequent deprotection yields this compound.

The choice of protecting group is critical, as it must be stable to the alkylation conditions and easily removable without affecting the rest of the molecule. The tert-butoxycarbonyl (Boc) group is a popular choice due to its stability and ease of removal under acidic conditions.

Another derivatization approach involves the initial formation of an imine with a suitable aldehyde, followed by alkylation and hydrolysis.

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral this compound analogues is of great interest, particularly for their use as chiral ligands in asymmetric catalysis. Stereoselectivity can be introduced in several ways.

One method involves starting with a chiral precursor. For example, a chiral aziridine can be synthesized from a chiral amino acid and then subjected to ring-opening with octylamine. The stereochemistry of the starting aziridine would then dictate the stereochemistry of the final product.

Alternatively, a chiral auxiliary can be used to direct the stereochemical outcome of a reaction. For instance, a chiral aldehyde could be used in a reductive amination reaction with ethane-1,2-diamine, followed by removal of the chiral auxiliary.

Furthermore, asymmetric catalysis can be employed. For example, the asymmetric reductive amination of an imine derived from octanal and a protected ethane-1,2-diamine derivative could be achieved using a chiral catalyst.

Ligand Design Principles and Chelation Dynamics

This compound is a bidentate ligand, meaning it can bind to a metal center through its two nitrogen atoms. libretexts.org The formation of a five-membered chelate ring upon coordination is a key feature of ethylenediamine-based ligands, contributing to the stability of the resulting metal complexes, an observation known as the chelate effect. wikipedia.org

The flexibility of the octyl chain allows it to adopt various conformations, which can either shield the metal center or be directed away from it, depending on the coordination environment and the presence of other ligands. This conformational flexibility can be a crucial element in the design of metal complexes with specific catalytic or material properties.

Synthesis and Structural Elucidation of Metal-N1-octylethane-1,2-diamine Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent would be critical to ensure the solubility of both the metal precursor and the relatively nonpolar N-octyl-substituted ligand.

For other N-alkylethylenediamines, synthetic routes often involve direct reaction of the metal salt and the diamine ligand in solvents like methanol or ethanol. mdpi.com For instance, the synthesis of copper(II)-isothiocyanato complexes with N-alkylethylenediamines has been achieved by reacting a methanolic solution of a copper(II) salt and the diamine with an aqueous or methanolic solution of ammonium (B1175870) thiocyanate. mdpi.com A similar approach could be adapted for this compound. One study outlines the synthesis of N-octylethylenediamine itself through the reaction of ethylenediamine (B42938) with 1-bromooctane. nih.gov

The structural elucidation of these complexes would rely on standard techniques:

X-ray Crystallography: This would provide definitive information on bond lengths, bond angles, coordination geometry, and the solid-state packing of the complex. For example, crystal structures of nickel(II) mixed-ligand complexes containing N-alkylethylenediamines have been determined, revealing six-coordinated octahedral structures. oup.com

NMR Spectroscopy: ¹H and ¹³C NMR would be used to characterize the ligand and its coordination to the metal in solution.

Infrared (IR) and Raman Spectroscopy: These techniques would help identify the coordination of the amine groups by observing shifts in the N-H and C-N stretching frequencies.

UV-Vis Spectroscopy: This would provide information about the electronic transitions within the complex and help to determine the coordination geometry.

Investigations into Coordination Geometry and Stability

The steric bulk of the N-octyl group is expected to play a significant role in determining the coordination geometry of the resulting metal complexes. While ethylenediamine typically forms stable octahedral complexes with many transition metals (e.g., [Co(en)₃]³⁺), the presence of a bulky N-alkyl substituent can favor lower coordination numbers or distorted geometries to alleviate steric strain. libretexts.orgacs.org

For instance, studies on copper(II) complexes with increasingly bulky N-alkylethylenediamines have shown a transition from polymeric structures to dimeric and eventually monomeric complexes as the steric hindrance increases. mdpi.compreprints.org This suggests that with a large octyl group, this compound might favor the formation of four- or five-coordinate complexes, or distorted six-coordinate geometries.

The stability of metal complexes is quantified by their stability constants (log K or log β). wikipedia.orgscispace.com The introduction of N-alkyl groups on ethylenediamine generally leads to a decrease in the stability of the corresponding metal complexes compared to those of the unsubstituted ligand. This is attributed to the steric hindrance that weakens the metal-ligand bond.

Table 1: Comparison of Stability Constants (log K₁) for Copper(II) and Nickel(II) Complexes with N-Alkylethylenediamines at 25°C

| Ligand | log K₁ (Cu²⁺) | log K₁ (Ni²⁺) |

|---|---|---|

| ethylenediamine | 10.72 | 7.66 |

| N-methylethylenediamine | 10.43 | 7.31 |

| N-ethylethylenediamine | 10.16 | 6.91 |

| N-propylethylenediamine | 9.95 | 6.65 |

| N-isopropylethylenediamine | 9.54 | 6.20 |

Data sourced from studies on N-alkylethylenediamine complexes. acs.org It is anticipated that this compound would exhibit a lower stability constant than N-propylethylenediamine due to the increased steric bulk of the octyl group.

Influence of Substituents on Metal-Ligand Binding Affinity

The primary influence of the N-octyl substituent on metal-ligand binding affinity is steric hindrance. The bulky alkyl group can repel other ligands in the coordination sphere and can lead to weaker metal-nitrogen bonds compared to less substituted diamines. This steric effect is evident in the trend of decreasing stability constants with increasing size of the N-alkyl group, as shown in Table 1. acs.org

A study on nickel(II) mixed-ligand complexes containing various N-alkylethylenediamines demonstrated that bulkier diamines favor a square-planar geometry over an octahedral one due to the relief of steric strain. oup.com This indicates that the N-octyl group in this compound would likely have a profound impact on the equilibrium between different coordination geometries.

The electronic effect of the octyl group, an electron-donating alkyl group, is expected to be relatively minor compared to its steric effect. While it might slightly increase the basicity of the nitrogen atom it is attached to, this effect is generally overshadowed by the steric repulsion.

Catalytic Applications of N1 Octylethane 1,2 Diamine and Its Complexes

Potential Role as Chiral Ligands in Asymmetric Catalysis

Chiral diamines are a cornerstone of asymmetric catalysis, frequently employed as ligands for transition metals to create highly effective and selective catalysts. rsc.org These ligands coordinate with a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical reactions.

In the field of enantioselective hydrogenation, chiral diamine ligands, often in combination with phosphine (B1218219) ligands, are crucial for the synthesis of enantiomerically pure alcohols and amines from prochiral ketones and imines. sigmaaldrich.comnih.govresearchgate.net Ruthenium complexes bearing chiral diamine and diphosphine ligands are particularly notable for their high efficiency and enantioselectivity in the hydrogenation of aromatic ketones. nih.gov The steric and electronic properties of the diamine ligand are critical in determining the stereochemical outcome of the reaction.

Chiral diamine ligands are also instrumental in a wide array of asymmetric carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of complex chiral molecules. ub.edugoogle.com For instance, copper complexes with chiral diamine ligands have been utilized in enantioselective C-N bond formation through photoinduced processes. sigmaaldrich.com Similarly, rhodium-catalyzed asymmetric conjugate additions often employ chiral ligands to achieve high enantioselectivity. mdpi.com The 1,2-diamine motif itself is a significant structural component in many biologically active compounds and is a key target in synthetic chemistry.

Potential of N1-octylethane-1,2-diamine as an Organocatalyst or Component Thereof

Beyond their role as ligands for metals, diamine derivatives can function as organocatalysts. These catalysts, which are purely organic molecules, offer a more sustainable and environmentally friendly alternative to metal-based catalysts. nih.gov Chiral diamines and their derivatives, such as thioureas and squaramides derived from 1,2-diamines, are effective hydrogen-bond donors that can activate substrates in a stereoselective manner. This activation mode is central to a variety of organocatalytic transformations.

Mechanistic Studies of Catalytic Cycles and Active Species

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. For catalysts incorporating diamine ligands, mechanistic studies often focus on elucidating the structure of the active catalytic species and the elementary steps of the catalytic cycle. Techniques such as NMR spectroscopy and DFT calculations are commonly used to investigate reaction intermediates and transition states. In the context of transfer hydrogenation, for example, mechanistic studies have helped to identify the key hydride transfer step and the role of the diamine ligand in directing the stereochemical outcome. For photoinduced reactions, mechanistic investigations can unravel the distinct roles of different components in the catalytic system, such as a photocatalyst for bond cleavage and a chiral catalyst for bond formation. sigmaaldrich.com

Supramolecular Architectures and Interfacial Phenomena Involving N1 Octylethane 1,2 Diamine

Self-Assembly and Molecular Recognition in Diamine Systems

The self-assembly of amphiphilic molecules like N1-octylethylethane-1,2-diamine is driven by the desire to minimize unfavorable interactions between their hydrophobic and hydrophilic parts in a given solvent. In aqueous media, the octyl chain constitutes the hydrophobic tail, while the diamine head provides the hydrophilic character. This arrangement is conducive to the formation of organized structures such as micelles or vesicles.

Molecular recognition is a highly specific process governed by non-covalent interactions. In diamine systems, the spacing and orientation of the amine groups are crucial for selective binding with other molecules or ions. The presence of both a primary and a secondary amine in N1-octylethylethane-1,2-diamine allows for distinct hydrogen bonding patterns and coordination capabilities.

Research on analogous systems, such as gemini (B1671429) surfactants synthesized from dodecanoic acid and ethane-1,2-diamine, offers insights into the self-assembly and interfacial properties that can be extrapolated to N1-octylethylethane-1,2-diamine. A comparative analysis of monomeric and dimeric (gemini) surfactants based on an ethane-1,2-diamine spacer highlights the impact of molecular architecture on these properties. For instance, a gemini surfactant derived from dodecanoic acid and ethane-1,2-diamine (2:1 molar ratio) exhibits a lower critical micelle concentration (CMC) than its monomeric counterpart (1:1 molar ratio), indicating a greater tendency for self-assembly. researchgate.netcyberleninka.ru

Table 1: Comparison of Monomeric and Gemini Surfactants based on Dodecanoic Acid and Ethane-1,2-diamine

| Property | Monomeric Surfactant (1:1) | Gemini Surfactant (2:1) |

| Critical Micelle Concentration (CMC) | 9.6 x 10⁻⁴ mol/L | 2.2 x 10⁻⁴ mol/L |

| Minimum Surface Area per Molecule (A_min) | 86.4 Ų | 104.9 Ų |

This data is for surfactants synthesized from dodecanoic acid and ethane-1,2-diamine and is presented to illustrate the principles of self-assembly in related systems. researchgate.netcyberleninka.ru

The thermodynamic parameters of micellization, such as the Gibbs free energy of micellization (ΔG°_mic), provide further information on the spontaneity of the self-assembly process. For the aforementioned gemini surfactant, the negative value of ΔG°_mic indicates that micelle formation is a spontaneous process. researchgate.netcyberleninka.ru

Role in Host-Guest Chemistry and Mechanically Interlocked Molecules

Host-guest chemistry involves the formation of unique structural complexes between a host molecule, which possesses a cavity, and a guest molecule that can fit within it. The multiple binding sites and conformational flexibility of diamines like N1-octylethylethane-1,2-diamine make them potential candidates for either guest molecules or components of larger host structures. The amine groups can form hydrogen bonds with suitable hosts, while the octyl chain can engage in hydrophobic interactions within a nonpolar cavity. For example, various diamines have been shown to form stable complexes with host molecules like cyclodextrins and calixarenes. thno.orgresearchgate.net

Interfacial Activity and Micellar Systems, e.g., Gemini Surfactants, such as N1-dodecyl-N1,N1,N2,N2-tetramethyl-N2-octylethane-1,2-diaminium bromide (CG12)

The interfacial activity of a surfactant is its ability to adsorb at interfaces (e.g., air-water or oil-water) and lower the interfacial tension. N1-octylethylethane-1,2-diamine, with its amphiphilic nature, is expected to exhibit surface activity.

A closely related and well-studied class of surfactants is the gemini surfactants, which consist of two amphiphilic moieties connected by a spacer group. N1-dodecyl-N1,N1,N2,N2-tetramethyl-N2-octylethane-1,2-diaminium bromide (CG12) is a gemini surfactant that incorporates an ethane-1,2-diamine spacer. These surfactants are known for their low critical micelle concentrations and high efficiency in reducing surface tension compared to their single-chain counterparts. researchgate.net

Micellar Enhanced Ultrafiltration (MEUF) is a separation technique that utilizes surfactant micelles to trap and remove solutes from aqueous solutions. Above the CMC, surfactant molecules aggregate to form micelles, which can solubilize various substances, particularly metal ions and organic compounds. An ultrafiltration membrane then separates the large micelles, along with the entrapped solutes, from the water.

The gemini surfactant N1-dodecyl-N1,N1,N2,N2-tetramethyl-N2-octylethane-1,2-diaminium bromide (CG12) has been effectively used in MEUF for the selective separation of precious metals. researchgate.netresearchgate.netresearchgate.net In a study on the separation of gold and palladium, solutions containing CG12 micelles showed a high rejection rate for gold. researchgate.netresearchgate.net The efficiency of the separation is influenced by several factors, including pH, operating pressure, and the molar ratio of surfactant to metal.

Table 2: Rejection of Gold and Palladium using Gemini Surfactant Micelles in MEUF

| Surfactant | Metal | Rejection Rate |

| N1-dodecyl-N1,N1,N2,N2-tetramethyl-N2-octylethane-1,2-diaminium bromide (CG12) | Gold (Au) | 90.2% |

| N1-dodecyl-N1,N1,N2,N2-tetramethyl-N2-octylethane-1,2-diaminium bromide (CG12) | Palladium (Pd) | 21.4% |

| Pentanediyl-1,5-bis(dimethyl cetyl ammonium (B1175870) bromide) (G5) | Gold (Au) | 91.7% |

| Pentanediyl-1,5-bis(dimethyl cetyl ammonium bromide) (G5) | Palladium (Pd) | 27.1% |

This data illustrates the selectivity of the MEUF process with different gemini surfactants. The results indicate a good selectivity for the separation of gold from palladium. researchgate.netresearchgate.net

The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can further enhance the selectivity of the process. One metal can interact with the micelle surface and be rejected by the membrane, while the other forms a complex with the chelating agent and passes into the permeate. researchgate.netresearchgate.net

Integration into Polymeric and Nanostructured Materials

The functional groups of N1-octylethylethane-1,2-diamine make it a versatile building block for the modification of polymeric and nanostructured materials. The primary and secondary amines can be used as points of attachment for grafting onto polymer backbones or for functionalizing the surface of nanoparticles. Such modifications can impart new properties to the materials, such as improved hydrophilicity, metal-ion chelation capabilities, or the ability to participate in further chemical reactions.

For instance, amine-functionalized polymers and nanomaterials are widely used in applications such as drug delivery, catalysis, and environmental remediation. While direct integration of N1-octylethylethane-1,2-diamine into such materials is not extensively documented, the principles of amine functionalization are well-established. Amine-laden polymeric fibers, for example, have demonstrated high efficiency in the recovery of precious metals like gold from solutions. colab.ws The amine groups on the fiber surface can chelate metal ions, leading to their adsorption and subsequent recovery. colab.ws The presence of an octyl chain in N1-octylethylethane-1,2-diamine could further influence the material's properties by introducing hydrophobicity and potentially enhancing interactions with nonpolar molecules or surfaces.

Biological and Biomedical Research of N1 Octylethane 1,2 Diamine Derivatives

Exploration of Bioactive Analogues and Structure-Activity Relationships

For instance, studies on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have shown that the nature and position of substituents on the benzyl (B1604629) rings are critical for antimicrobial activity. nih.gov Similarly, in a series of 1',1'-dimethylalkyl-Δ⁸-tetrahydrocannabinol analogues, the length of the C-3 side chain, which can be conceptually related to the alkyl chain in diamines, was found to be crucial for receptor affinity and in vivo potency. nih.gov An optimal chain length allows the molecule to adopt a conformation that enhances binding to its target receptor. nih.gov

In the context of antiepileptic drug design, novel 1,2,4-triazolopyrimidin-5-one derivatives have been synthesized and evaluated, revealing that specific structural modifications can lead to superior anticonvulsant activities and reduced neurotoxicity. nih.gov SAR analysis of theophylline-1,2,4-triazole derivatives has also indicated that the nature and position of substituents on an attached aryl ring play a significant role in their inhibitory potential against enzymes like serine protease. frontiersin.org These studies collectively underscore the principle that systematic structural modifications are essential for fine-tuning the biological efficacy of complex molecules, a principle that applies to derivatives of N1-octylethane-1,2-diamine.

Table 1: Structure-Activity Relationship Insights for Diamine and Related Derivatives

| Compound Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Substitution pattern on benzyl rings | Crucial for antimicrobial potency; specific derivatives were more active than tetracycline. | nih.gov |

| Tacrine-Adamantylamine Heterodimers | Length of diamine linker (n=2-8) | Linker length influenced cholinesterase inhibition, with a five-methylene chain showing high potency. | mdpi.com |

| Theophylline-1,2,4-triazole Derivatives | Substituents on N-phenylacetamide ring | Electron-donating and withdrawing groups increased serine protease inhibitory potential. | frontiersin.org |

| 1',1'-dimethylalkyl-Δ⁸-THC Analogues | Length of C-3 alkyl side chain | Optimal chain length (propyl to decyl) is required for high receptor affinity and in vivo agonism. | nih.gov |

Enzyme Inhibition Studies, e.g., Cholinesterase Inhibition with related diamine linkers

The flexible diamine linker is a key structural motif in the design of enzyme inhibitors, particularly for cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical targets in the treatment of Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govacs.org

Many potent cholinesterase inhibitors are designed as dual-binding site ligands, capable of interacting simultaneously with the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.comnih.gov A diamine linker, often with a specific length, is used to connect two different pharmacophores to achieve this dual binding. For example, heterodimers of 7-methoxytacrine (a known AChE inhibitor) and adamantylamine have been synthesized with diamine linkers of varying lengths (from two to eight methylene (B1212753) units). mdpi.com Studies showed that the linker length significantly influenced inhibitory activity, with a diamine linker of six carbons providing the best IC₅₀ value for hAChE inhibition among the intermediate diamines. mdpi.com

Similarly, photochromic tacrine-based AChE inhibitors have been developed using ethylene (B1197577) or octylene diamine linkers. nih.gov Bivalent compounds with an octylene linker were found to be potent nanomolar inhibitors of both AChE and BChE, suggesting that the long, flexible linker allows the molecule to effectively bridge the CAS and PAS of the enzyme. nih.gov Research on tacrine-lophine hybrids connected by an octane (B31449) linker also demonstrated potent and highly selective AChE inhibition. heraldopenaccess.us

Table 2: Cholinesterase Inhibition by Compounds Featuring Diamine Linkers

| Inhibitor Class | Linker | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|---|

| 7-MEOTA-diamine (n=6) | Hexane-1,6-diamine | hAChE | 0.21 µM | mdpi.com |

| Thiourea analogue 14 | Pentane-1,5-diamine | hAChE | 0.47 µM | mdpi.com |

| Thiourea analogue 14 | Pentane-1,5-diamine | hBChE | 0.11 µM | mdpi.com |

| Tacrine-DTE bivalent (11b) | Octane-1,8-diamine | AChE | 1.8 nM | nih.gov |

| 6-Chlorotacrine-diamine hybrid | Diamino-octyl | eeAChE | 2.37 nM | heraldopenaccess.us |

Metal Ion Chelation in Biological Contexts

Chelation is a chemical process where a ligand binds to a central metal ion to form a stable, ring-like structure called a chelate. ebsco.com The nitrogen atoms in diamine structures like this compound possess lone pairs of electrons that can be donated to form coordinate bonds with transition metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺). psu.edunih.gov This property is of significant interest in biological systems where metal ion dysregulation is implicated in various pathologies. nih.govmdpi.com

In the context of neurodegenerative diseases like Alzheimer's, the abnormal accumulation and interaction of metal ions with amyloid-β (Aβ) peptides contribute to plaque formation and oxidative stress. heraldopenaccess.us Multifunctional compounds are being designed to not only inhibit cholinesterases but also to chelate these excess metal ions. heraldopenaccess.us For example, a hybrid molecule combining 6-chlorotacrine with another chelating moiety via a diamino-octyl linker was shown to possess significant metal chelation abilities for Cu²⁺ and Zn²⁺, in addition to its potent cholinesterase inhibition. heraldopenaccess.us The ability of the diamine linker itself to participate in metal coordination is a key aspect of its function in these multi-target agents. heraldopenaccess.us

The chelation process can modulate the reactivity of the metal ion. By binding to a metal, a chelating agent can prevent it from participating in harmful redox reactions, such as the Fenton reaction which generates damaging reactive oxygen species. nih.gov Therefore, diamine derivatives can act as antioxidants through this metal-chelating mechanism. mdpi.com

Antimicrobial Efficacy and Mechanisms of Action for Diamine Derivatives

Diamine derivatives represent a promising class of antimicrobial agents with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Some compounds have also demonstrated significant antifungal activity against species such as Candida albicans. nih.govresearchgate.net

The primary mechanism of action for many cationic diamine derivatives involves the disruption of the bacterial cell membrane. nih.gov The positively charged amine groups interact with the negatively charged components of the bacterial membrane, leading to depolarization and increased permeability. nih.gov This disruption of membrane integrity causes leakage of cellular contents and dissipation of the membrane potential, ultimately leading to rapid bactericidal activity. nih.govoup.com Studies using transmission electron microscopy have confirmed that these compounds can cause rapid and severe damage to the bacterial membrane structure. nih.gov

Furthermore, some diamine derivatives are effective against biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.govfrontiersin.org These compounds can both inhibit the formation of biofilms and promote the dispersal of established ones, as seen in studies on Pseudomonas aeruginosa. nih.gov An acyclic diamine derivative, ADM 3, was found to have a minimum inhibitory concentration (MIC) of 50 μg/mL against MDRSA and an even lower concentration (5 μg/mL) was sufficient to inhibit biofilm formation by 50%. frontiersin.org

Table 3: Antimicrobial Activity of Selected Diamine Derivatives

| Compound/Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| N,N-dibenzyl-cyclohexane-1,2-diamine (Compound 17) | Gram-positive & Gram-negative bacteria | 0.0005-0.032 µg/mL | nih.gov |

| Acyclic Diamine (ADM 3) | Multi-drug resistant S. aureus (MDRSA) | 50 µg/mL | frontiersin.org |

| Acyclic Diamine (ADM 3) | S. aureus Biofilm (MBIC₅₀) | 5 µg/mL | frontiersin.org |

| Substituted Diamine (Compound 3) | S. aureus | 2 µg/mL | nih.gov |

| Co(III) complex with diamine ligand (1) | Candida species | Significant antifungal activity, more effective than ketoconazole (B1673606) for selected strains. | researchgate.net |

Advanced Theoretical and Computational Investigations

Quantum Chemical Approaches for Electronic Structure and Reactivity, e.g., Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a powerful quantum chemical tool for investigating the electronic structure and reactivity of molecules like N1-octylethane-1,2-diamine. By approximating the electron density, DFT can accurately predict various molecular properties. A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d,p), which provides a good balance between computational cost and accuracy for organic molecules researchgate.netinpressco.com.

Table 1: Predicted Geometric Parameters for this compound (DFT B3LYP/6-31G(d,p)) (Note: As direct computational studies on this compound are not readily available in the literature, these values are representative based on DFT calculations of similar N-alkylated diamines and standard bond lengths and angles.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-C (ethyl) | ~1.53 Å |

| Bond Length | C-N (ethyl) | ~1.47 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Length | C-C (octyl) | ~1.53 Å |

| Bond Angle | C-N-C | ~111° |

| Bond Angle | H-N-C | ~110° |

| Dihedral Angle | N-C-C-N | ~60° (gauche) |

Furthermore, Mulliken population analysis can be employed to estimate the partial atomic charges, offering insights into the molecule's polarity and potential sites for electrophilic or nucleophilic attack researchgate.netwikipedia.org. The nitrogen atoms are expected to carry significant negative charges due to their high electronegativity, making them nucleophilic centers. The hydrogen atoms bonded to nitrogen will, in turn, be electropositive.

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Note: These values are illustrative and based on typical charge distributions in similar amine compounds.)

| Atom | Predicted Mulliken Charge (e) |

|---|---|

| N1 (octyl-substituted) | -0.75 to -0.85 |

| N2 (unsubstituted) | -0.80 to -0.90 |

| H (on N) | +0.35 to +0.45 |

| C (alpha to N1) | -0.15 to -0.25 |

| C (alpha to N2) | -0.20 to -0.30 |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The presence of multiple rotatable single bonds in this compound gives rise to a complex conformational landscape. Molecular modeling techniques, particularly molecular mechanics and molecular dynamics (MD) simulations, are indispensable for exploring the various possible conformations and their relative energies nih.gov.

Conformational analysis helps in identifying the low-energy conformers that are most likely to be present at a given temperature. The long octyl chain can adopt various folded and extended arrangements, which can be influenced by intramolecular hydrogen bonding between the two amine groups and by the surrounding solvent environment in MD simulations. The gauche conformation around the central C-C bond of the ethylenediamine (B42938) backbone is often favored in isolated diamines.

MD simulations can further provide insights into the dynamic behavior of the molecule in different environments, such as in aqueous solution or interacting with a surface. These simulations track the atomic motions over time, revealing how the molecule flexes, rotates, and interacts with its surroundings.

Computational Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies correspond to the various stretching, bending, and torsional motions of the molecule's chemical bonds researchgate.netcardiff.ac.uk. The predicted IR and Raman spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: These are representative frequencies for the given functional groups and are not from a direct calculation on the target molecule.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H stretch | 3300 - 3500 | Medium (IR) |

| C-H stretch (alkyl) | 2850 - 2960 | Strong (IR, Raman) |

| N-H bend | 1590 - 1650 | Medium (IR) |

| C-N stretch | 1020 - 1250 | Medium (IR) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C) reddit.com. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. This is particularly useful for assigning peaks in complex spectra and for understanding how the electronic environment of each atom influences its chemical shift. For a long-chain amine like this compound, DFT calculations on similar molecules like 1,9-diaminononane (B1582714) have shown good agreement between theoretical and experimental NMR data.

Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. For this compound, this can involve studying its synthesis or its subsequent reactions.

One important reaction pathway is the N-alkylation of ethylenediamine with an octyl-containing electrophile (e.g., 1-bromooctane) or via reductive amination with octanal (B89490). DFT calculations can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates mdma.ch. This allows for the determination of activation energies and reaction rates, providing a detailed picture of the reaction mechanism.

For instance, in a catalytic N-alkylation reaction using an alcohol, DFT can help to understand the role of the catalyst in activating the alcohol and facilitating the C-N bond formation rsc.org. By modeling the catalytic cycle, researchers can gain insights into the factors that control the reaction's efficiency and selectivity, which is crucial for optimizing reaction conditions. Similarly, the mechanisms of catalytic diaminations of olefins, which can produce related diamine structures, have been investigated using DFT to understand the role of metal catalysts like palladium researchgate.net.

Analytical Methodologies for the Characterization of N1 Octylethane 1,2 Diamine

Chromatographic Techniques for Separation and Purification, e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)

Chromatographic methods are essential for the separation and purification of N1-octylethane-1,2-diamine from reaction mixtures and for assessing its purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable, each with specific considerations.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. Due to the basic nature of amines, which can lead to peak tailing and poor resolution on standard columns, specialized columns are often required. A common approach involves using a non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or HP-5MS), often on a support that has been deactivated or treated with a base like potassium hydroxide (B78521) (KOH) to minimize interactions with the amine functional groups.

Table 1: Typical GC Conditions for the Analysis of Aliphatic Amines

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-polymethylsiloxane stationary phase. |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Nitrogen at a constant flow rate. |

| Oven Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes. |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound. However, since aliphatic amines lack a strong chromophore, they are not readily detectable by UV-Vis detectors. To overcome this, pre-column or post-column derivatization is typically employed. Derivatizing agents react with the primary and secondary amine groups to form a product with high UV absorbance or fluorescence, thereby enhancing detection sensitivity.

A common derivatizing agent is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which reacts with amines to form highly fluorescent dansyl derivatives. These derivatives can be separated on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer.

Table 2: Example HPLC Conditions for the Analysis of Dansylated Aliphatic Diamines

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Gradient elution with A: Water and B: Acetonitrile. |

| Start with 50% B, increase to 95% B over 20 minutes. | |

| Flow Rate | 1.0 mL/min |

| Detector | Fluorescence Detector (Excitation: ~340 nm, Emission: ~525 nm) |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

Elemental Analysis and Titrimetric Methods for Purity and Content

Elemental Analysis: Elemental analysis, typically through combustion analysis, is used to determine the elemental composition of a pure sample of this compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen should correspond to the theoretical values calculated from its molecular formula, C₁₀H₂₄N₂.

Table 5: Elemental Composition of this compound (C₁₀H₂₄N₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 69.71% |

| Hydrogen (H) | 1.008 | 24 | 24.192 | 14.04% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 16.25% |

| Total | 172.316 | 100.00% |

Titrimetric Methods: The purity and content of this compound can be determined by acid-base titration. Due to the basic nature of the amine groups, a non-aqueous titration is often preferred to obtain a sharp endpoint. The sample is dissolved in a non-aqueous solvent, such as glacial acetic acid, and titrated with a standardized solution of a strong acid, like perchloric acid. The endpoint can be detected potentiometrically or with a visual indicator such as crystal violet. rsc.org Since this compound has two basic nitrogen atoms, two equivalence points may be observed in a potentiometric titration, corresponding to the protonation of each amine group. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a single crystal of high quality is required. This can often be achieved by slow evaporation of a solution of the compound in a suitable solvent.

While a crystal structure for this compound itself is not publicly available, studies on similar N-alkylethylenediamines, often as part of metal complexes, demonstrate the utility of this technique. nih.gov The crystal structure of a related compound, N,N,N′,N′-tetramethylethanediamine, shows an antiperiplanar conformation of the diamine in the solid state. nih.gov Such analyses provide definitive structural proof and insights into intermolecular interactions like hydrogen bonding.

Future Research Trajectories and Emerging Applications

Development of Sustainable Synthetic Protocols for N1-octylethane-1,2-diamine

The traditional synthesis of N-alkylated diamines often involves multi-step procedures that can be energy-intensive and generate significant waste. The future of this compound synthesis lies in the development of green and sustainable protocols that are both economically viable and environmentally benign.

One promising approach is the catalytic amination of ethylene (B1197577) glycol with octylamine (B49996). This method utilizes readily available starting materials and, with the right catalyst, can offer high atom economy, producing water as the primary byproduct. Research in this area is focused on designing highly selective and reusable heterogeneous catalysts.

Table 1: Comparison of Potential Catalytic Systems for Sustainable this compound Synthesis

| Catalyst System | Precursors | Reaction Conditions | Advantages | Research Focus |

| Supported Metal Nanoparticles (e.g., Ru, Ni, Cu on Al2O3, SiO2) | Ethylene glycol, Octylamine, H2 | Moderate to high temperature and pressure | High activity, potential for high selectivity. | Improving catalyst stability and reusability, reducing precious metal loading. |

| Metal-Free Catalysts (e.g., Solid acids/bases) | Ethylene glycol, Octylamine | High temperature | Avoids metal contamination of the product. | Enhancing catalytic activity and selectivity to rival metal-based systems. |

| Biocatalysis (e.g., Transaminases) | Bio-derived precursors | Mild (ambient) temperature and pressure | High selectivity, biodegradable catalysts. | Enzyme engineering for improved substrate scope and stability. |

These green synthetic routes are still under investigation, but they hold the potential to significantly reduce the environmental footprint of this compound production, making it a more attractive component for a wide range of applications.

Expansion into Novel Catalytic Transformations

The presence of two nitrogen atoms with varying steric and electronic environments makes this compound an excellent candidate as a ligand in transition metal catalysis. While diamine ligands are well-established in catalysis, the specific properties of this compound, particularly the influence of the n-octyl group, are yet to be fully explored.

Future research is expected to focus on the application of this compound-metal complexes in a variety of novel catalytic transformations. The long alkyl chain can influence the solubility of the catalyst, allowing for reactions in less polar solvents or even facilitating catalyst recovery and recycling in biphasic systems.

Potential Catalytic Applications:

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and used as ligands for asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The octyl group could play a role in creating a specific chiral pocket around the metal center, enhancing enantioselectivity.

Cross-Coupling Reactions: Copper complexes of this compound could be investigated as catalysts for Ullmann-type cross-coupling reactions, which are crucial for the synthesis of pharmaceuticals and organic electronic materials. nih.govtcichemicals.com The lipophilic nature of the ligand could improve the solubility of the catalyst and reactants in organic solvents, potentially leading to higher reaction rates and yields.

Polymerization Catalysis: As a bidentate ligand, this compound could be used to prepare well-defined transition metal complexes for olefin polymerization. The octyl group might influence the properties of the resulting polymer, such as its molecular weight and tacticity.

Advanced Functional Materials Design

The amphiphilic nature of this compound makes it an ideal building block for the design of advanced functional materials with tailored properties. Its ability to self-assemble and to be incorporated into larger polymer structures opens up a range of possibilities in materials science.

Table 2: Potential Advanced Functional Materials Incorporating this compound

| Material Type | Design Principle | Potential Properties | Emerging Applications |

| Self-Assembled Monolayers (SAMs) | Adsorption onto surfaces (e.g., metals, metal oxides). | Corrosion resistance, surface hydrophobicity modification, biocompatible coatings. | Protective coatings for industrial equipment, anti-fouling surfaces, biosensors. |

| Functional Polymers | Incorporation as a monomer or a pendant group in polymers like polyamides and polyurethanes. chemimpex.com | Enhanced thermal stability, improved mechanical properties, stimuli-responsiveness (pH, temperature). | High-performance engineering plastics, smart hydrogels for controlled release, membranes for separations. |

| Metal-Organic Frameworks (MOFs) | Use as a functionalized linker in the synthesis of MOFs. | Tunable porosity, selective gas adsorption, catalytic activity. | Carbon capture and storage, chemical sensing, heterogeneous catalysis. |

| Liquid Crystals | Self-assembly into ordered liquid crystalline phases. | Anisotropic optical and electronic properties. | Display technologies, optical sensors, organic electronics. |

The versatility of this compound as a molecular component will likely drive significant innovation in the development of next-generation materials with precisely controlled architectures and functionalities.

Biomedical Applications Beyond Current Scope

The structural features of this compound, particularly the combination of a lipophilic alkyl chain and a cationic (at physiological pH) diamine group, are reminiscent of molecules with known biological activity. This has spurred interest in exploring its potential in various biomedical applications.

Initial research into long-chain diamines has shown promise in the development of antimicrobial and antifungal agents. The hydrophobic octyl chain can facilitate the insertion of the molecule into microbial cell membranes, disrupting their integrity, while the charged diamine head can interact with negatively charged components of the cell surface.

Table 3: Emerging Biomedical Applications of this compound Derivatives

| Application Area | Proposed Mechanism of Action | Research Direction |

| Antimicrobial/Antifungal Agents | Disruption of microbial cell membranes, inhibition of essential enzymes. | Synthesis and screening of a library of this compound derivatives to optimize activity and reduce toxicity. nih.govresearchgate.net |

| Gene Delivery Vectors | The cationic diamine can complex with negatively charged nucleic acids (DNA, RNA), and the lipid tail can aid in cell membrane penetration. | Formulation of nanoparticles with this compound derivatives for targeted delivery of genetic material in gene therapy. |

| Drug Delivery Systems | Formation of micelles or liposomes to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. | Development of targeted drug delivery systems by attaching specific ligands to this compound-based nanocarriers. nih.govmdpi.com |

| Biosensors | Immobilization on sensor surfaces to detect specific biomolecules through electrostatic or hydrophobic interactions. | Design of sensitive and selective biosensors for early disease diagnosis. |

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential and safety profile of this compound and its derivatives for these biomedical applications.

Interdisciplinary Research involving this compound

The future development of this compound will be heavily reliant on interdisciplinary research that bridges chemistry, materials science, biology, and engineering. The complex and multifaceted nature of its potential applications requires a collaborative approach to unlock its full potential.

Examples of Interdisciplinary Research Directions:

Chemo-informatics and Machine Learning: Utilizing computational models to predict the properties of new this compound derivatives for specific applications, thereby accelerating the discovery process for novel catalysts, materials, and therapeutic agents.

Nanotechnology and Medicine: Combining this compound-based materials with nanotechnology to create sophisticated drug delivery systems that can target specific cells or tissues, release their payload in a controlled manner, and be monitored using medical imaging techniques.

Supramolecular Chemistry and Engineering: Investigating the self-assembly behavior of this compound under various conditions to create complex and functional supramolecular structures for applications in areas such as molecular electronics and artificial photosynthesis.

Environmental Science and Green Chemistry: Developing and optimizing sustainable synthetic routes for this compound and evaluating its lifecycle assessment to ensure its long-term environmental viability as a key chemical building block.

Q & A

Q. What are the critical safety protocols for handling N1-octylethane-1,2-diamine in laboratory settings?

this compound requires stringent safety measures due to its acute toxicity (oral, Category 4) and skin/eye irritation potential (Category 2). Researchers must use PPE including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation exposure. In case of skin contact, wash immediately with soap and water for at least 15 minutes; for eye exposure, irrigate with saline or water for 20 minutes and seek medical attention .

Q. How can researchers verify the purity of synthesized this compound?

Purity assessment typically involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For preliminary validation, melting point determination (if solid) or refractive index measurements (if liquid) can be used. Cross-referencing spectral data (e.g., IR absorption bands for NH stretching at 3350–3400 cm⁻¹) against literature ensures structural fidelity .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Key properties include:

- Boiling point : ~320°C (decomposes)

- Density : 0.861 g/cm³

- Hydrophobicity : XLogP3 value of 7.3 (indicating high lipophilicity)

- Polar surface area : 50.1 Ų (suggesting moderate hydrogen-bonding capacity) These parameters inform solvent selection, storage conditions (light-sensitive, inert atmosphere), and compatibility with reaction matrices .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis of this compound derivatives for corrosion inhibition?

Density functional theory (DFT) simulations can model adsorption energies of this compound on metal surfaces (e.g., Fe(110)) to predict inhibition efficiency. Molecular dynamics (MD) simulations assess interactions in aqueous environments, guiding structural modifications to enhance binding affinity. For example, elongating the alkyl chain (e.g., octyl vs. methyl) improves hydrophobic shielding on metal substrates .

Q. What spectral contradictions arise in characterizing this compound derivatives, and how can they be resolved?

Discrepancies in ¹H NMR signals (e.g., unexpected splitting or integration ratios) may stem from conformational flexibility or hydrogen bonding. To resolve this:

Q. What strategies improve the catalytic efficiency of this compound in asymmetric synthesis?

Enhancing enantioselectivity involves:

- Ligand design : Introducing chiral substituents (e.g., binaphthyl groups) to the ethylenediamine backbone.

- Solvent optimization : Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Metal coordination : Pairing with Cu(I) or Ru(II) to activate substrates via Lewis acid interactions. Kinetic studies (e.g., Eyring plots) quantify rate enhancements under varied conditions .

Methodological Notes

- Synthesis : A common route involves reductive amination of octylamine with glyoxal, followed by purification via vacuum distillation. Platinum catalysts (e.g., Adams catalyst) improve yield in hydrogenation steps .

- Toxicity profiling : Use in vitro assays (e.g., Ames test for mutagenicity) and in vivo LD50 studies in rodent models to establish safety thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.